molecular formula C9H9BrF2O2 B13136750 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene

Katalognummer: B13136750
Molekulargewicht: 267.07 g/mol
InChI-Schlüssel: GMKRJMYZLZFWIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2. This compound is characterized by the presence of bromine, difluoromethyl, and dimethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene typically involves the bromination of 1-(difluoromethyl)-3,4-dimethoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the difluoromethyl group can yield different fluorinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce quinones.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is used in various fields of scientific research:

Wirkmechanismus

The mechanism by which 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The difluoromethyl group can participate in various interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding domains.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 2-Bromo-1,1-difluoroethane

Uniqueness

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is unique due to the presence of both difluoromethyl and dimethoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional attributes .

Eigenschaften

Molekularformel

C9H9BrF2O2

Molekulargewicht

267.07 g/mol

IUPAC-Name

2-bromo-1-(difluoromethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,9H,1-2H3

InChI-Schlüssel

GMKRJMYZLZFWIU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C(F)F)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.